2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Brand Name:
Vulcanchem
CAS No.:
16060-68-7
VCID:
VC21331571
InChI:
InChI=1S/C15H8N2O2S/c18-13-10-5-1-3-9-4-2-6-11(12(9)10)14(19)17(13)15-16-7-8-20-15/h1-8H
SMILES:
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=NC=CS4
Molecular Formula:
C15H8N2O2S
Molecular Weight:
280.3 g/mol
2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
CAS No.: 16060-68-7
Cat. No.: VC21331571
Molecular Formula: C15H8N2O2S
Molecular Weight: 280.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16060-68-7 |
|---|---|
| Molecular Formula | C15H8N2O2S |
| Molecular Weight | 280.3 g/mol |
| IUPAC Name | 2-(1,3-thiazol-2-yl)benzo[de]isoquinoline-1,3-dione |
| Standard InChI | InChI=1S/C15H8N2O2S/c18-13-10-5-1-3-9-4-2-6-11(12(9)10)14(19)17(13)15-16-7-8-20-15/h1-8H |
| Standard InChI Key | XEDNDDVVAADJJG-UHFFFAOYSA-N |
| SMILES | C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=NC=CS4 |
| Canonical SMILES | C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=NC=CS4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator